
H-Ser-Asp-Gly-Arg-Gly-OH
Übersicht
Beschreibung
H-Ser-Asp-Gly-Arg-Gly-OH is a peptide composed of the amino acids serine, aspartic acid, glycine, arginine, and glycine This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling
Wissenschaftliche Forschungsanwendungen
H-Ser-Asp-Gly-Arg-Gly-OH has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell adhesion, migration, and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as in wound healing and tissue regeneration.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Wirkmechanismus
Target of Action
It’s worth noting that peptides containing the rgd (arg-gly-asp) sequence, such as grgds , are known to interact with integrins , which are transmembrane receptors that facilitate cell-extracellular matrix adhesion
Mode of Action
Peptides containing the rgd sequence are known to interact with integrins . This interaction can inhibit the adherence of cells to the extracellular matrix, potentially limiting cell migration and other processes .
Biochemical Pathways
The interaction of rgd-containing peptides with integrins can influence various cellular processes, including cell adhesion, migration, and proliferation .
Result of Action
Rgd-containing peptides are known to inhibit cell adhesion to the extracellular matrix . This could potentially affect various cellular processes, including migration and proliferation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-Ser-Asp-Gly-Arg-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, serine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the next amino acid to be added.
Coupling: The next amino acid, aspartic acid, is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Repetition: Steps 2 and 3 are repeated for glycine, arginine, and the final glycine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product, this compound.
Industrial Production Methods: Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy.
Analyse Chemischer Reaktionen
Types of Reactions: H-Ser-Asp-Gly-Arg-Gly-OH can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the arginine residue, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized arginine derivatives, while substitution reactions can yield modified peptides with altered biological activity.
Vergleich Mit ähnlichen Verbindungen
H-Arg-Gly-Asp-Ser-OH: Another peptide with a similar sequence, known for its role in cell adhesion and signaling.
H-Gly-Arg-Gly-Asp-Ser-Pro-Lys: A longer peptide with additional amino acids, used in studies of cell adhesion and integrin binding.
Uniqueness: H-Ser-Asp-Gly-Arg-Gly-OH is unique due to its specific sequence and the presence of serine and aspartic acid, which contribute to its distinct biological activity. Its ability to interact with integrin receptors and modulate cell behavior makes it a valuable tool in biomedical research.
Eigenschaften
IUPAC Name |
3-[(2-amino-3-hydroxypropanoyl)amino]-4-[[2-[[1-(carboxymethylamino)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N8O9/c18-8(7-26)14(32)25-10(4-12(28)29)16(34)22-5-11(27)24-9(2-1-3-21-17(19)20)15(33)23-6-13(30)31/h8-10,26H,1-7,18H2,(H,22,34)(H,23,33)(H,24,27)(H,25,32)(H,28,29)(H,30,31)(H4,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVLWLKCNNYTXDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)N)CN=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N8O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405111 | |
| Record name | Ser-Asp-Gly-Arg-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108608-63-5 | |
| Record name | Ser-Asp-Gly-Arg-Gly | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


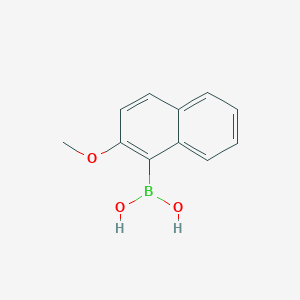
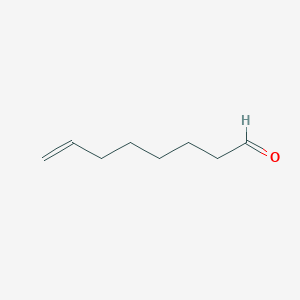
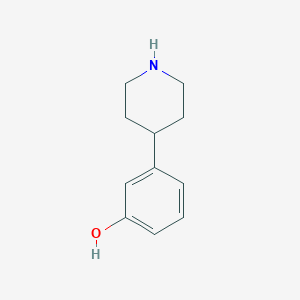
![5-[2-(Ethylthio)propyl]-3-hydroxy-2-propionyl-2-cyclohexen-1-one](/img/structure/B9840.png)
![Diethyl 2-acetamido-2-[(2-fluoro-4,5-dimethoxyphenyl)methyl]propanedioate](/img/structure/B9842.png)
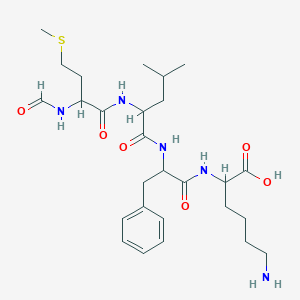
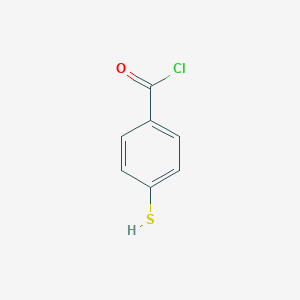
![6-Fluoro-2',5'-dioxo-2,3-dihydrospiro[chromene-4,4'-imidazolidine]-2-carboxamide](/img/structure/B9852.png)
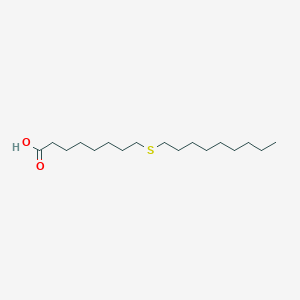
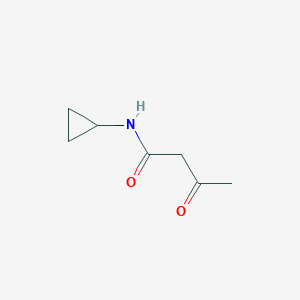
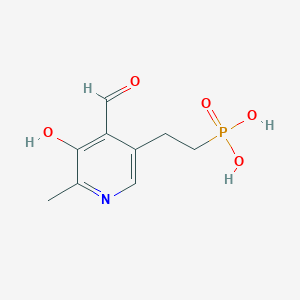
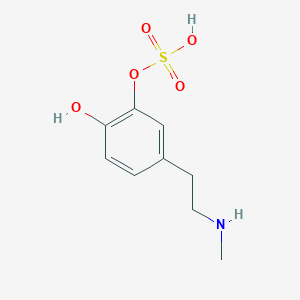
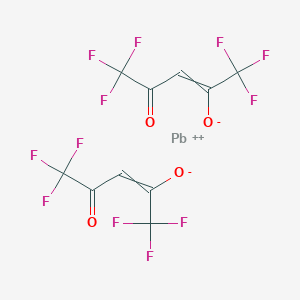
![4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide](/img/structure/B9866.png)
